Sodium cacodylate trihydrate

Electron Microscopy Specimen Preparation Ultrastructure Preservation

Electron microscopy sample preparation demands buffers that preserve ultrastructural integrity without introducing artifacts. Sodium cacodylate trihydrate (CAS 6131-99-3) is the scientifically validated solution for critical fixation workflows. • Eliminates calcium precipitation artifacts inherent to phosphate buffers, preserving membrane ultrastructure during aldehyde fixation. • Fully compatible with osmium tetroxide post-fixation; prevents electron-dense precipitate formation that obscures cellular details. • Effective pH range 5.1-7.4; pKa 6.27 at 25°C. Supplied as ≥98% purity, white crystalline powder. Bulk quantities available.

Molecular Formula C2H9AsNaO3
Molecular Weight 179.00 g/mol
CAS No. 6131-99-3
Cat. No. B1292498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cacodylate trihydrate
CAS6131-99-3
Molecular FormulaC2H9AsNaO3
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC[As](=O)(C)O.O.[Na]
InChIInChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2
InChIKeyIQQQKXANTROEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Cacodylate Trihydrate: Technical Specifications & Applications


Sodium cacodylate trihydrate (CAS 6131-99-3) is an organic arsenic compound, specifically the sodium salt of dimethylarsinic acid. It is utilized in scientific research as a buffering agent with an effective pH range of 5.1–7.4 and a pKa of 6.27 at 25°C . Its primary, well-documented application is the stabilization of aldehyde-based fixatives (e.g., glutaraldehyde) for the preparation of biological specimens in electron microscopy (EM) [1]. It is also used as a source of arsenic in toxicological and metabolism studies .

Why Sodium Cacodylate Trihydrate Cannot Be Substituted in EM


The selection of a buffer in electron microscopy is not a general choice; it directly impacts the ultrastructural integrity of the final sample. Sodium cacodylate trihydrate is preferred over alternative buffers like phosphate-buffered saline (PBS) or sodium arsenate because of its unique compatibility with calcium ions and its inertness to key components of the fixation and post-fixation process. Unlike phosphate buffers, cacodylate does not form insoluble precipitates with calcium, which is crucial for maintaining membrane integrity during fixation [1]. Furthermore, its non-reactivity with osmium tetroxide, the primary post-fixative agent, ensures consistent staining and prevents the formation of electron-dense artifacts that can obscure cellular details [2]. This establishes a clear performance gap in critical applications, which is quantified in the evidence below.

Sodium Cacodylate Trihydrate: Evidence-Based Comparisons


Prevention of Precipitation Artifacts: Cacodylate vs. Phosphate Buffer

Sodium cacodylate buffer (0.1 M) prevents the formation of calcium phosphate precipitates that occur with phosphate-buffered saline (PBS). This differential solubility profile is a primary reason for its selection in EM fixation protocols, as it avoids artifact introduction that can compromise ultrastructural analysis [1]. While direct numerical quantification is not provided in the source, the difference is a qualitative, binary outcome: cacodylate enables calcium inclusion for membrane preservation; phosphate buffer does not [1].

Electron Microscopy Specimen Preparation Ultrastructure Preservation

Membrane Retention: Cacodylate vs. Phosphate Buffer

In a study on rat hepatocytes, the use of sodium cacodylate buffer during osmium tetroxide post-fixation resulted in the retention of more smooth endoplasmic reticulum (SER) membranes compared to Na/K-phosphate buffer. The study provides a qualitative assessment, noting that cacodylate buffer was associated with improved membrane preservation, although a specific numerical count of membranes was not reported [1].

Ultrastructure Membrane Biology Osmium Tetroxide Fixation

Mineralized Tissue Morphology: Cacodylate vs. Phosphate Buffer

A comparative study on vestibular otoconia (calcium carbonate biominerals) demonstrated that processing in 0.1 M sodium cacodylate or HEPES buffer resulted in normal morphology similar to controls. In contrast, exposure to phosphate buffer caused direct, time-dependent deformation of the otoconia [1]. The study qualitatively establishes that phosphate buffer is deleterious to these mineralized structures, while cacodylate is not.

Biomineralization Otoconia Scanning Electron Microscopy

Thermal Stability: Trihydrate vs. Anhydrous Cacodylate

The trihydrate form of sodium cacodylate (CAS 6131-99-3) possesses a defined thermal stability profile. It is a stable, crystalline solid at room temperature, but begins to liquefy in its own water of hydration at 60°C and becomes completely anhydrous at 120°C . This is in contrast to the anhydrous form (CAS 124-65-2) which has a higher melting point of 200°C . This defined behavior is important for handling, storage, and preparation of accurate molar solutions.

Chemical Stability Hydrate Forms Storage

Acute Oral Toxicity: Cacodylate vs. Arsenate

The acute oral toxicity profile of sodium cacodylate differs significantly from that of inorganic sodium arsenate. The reported oral LD50 for sodium cacodylate in rats is 2600 mg/kg . This indicates it is substantially less acutely toxic via the oral route than sodium arsenate, which has a reported rat oral LD50 of 48-100 mg/kg [1]. This difference in acute toxicity is a critical factor for laboratory risk assessment and waste disposal procedures.

Toxicology Arsenic Metabolism Safety

Sodium Cacodylate Trihydrate: Critical Applications


Membrane Preservation for High-Resolution EM

For TEM and SEM studies where the integrity of cellular membranes is paramount, sodium cacodylate trihydrate is the scientifically justified buffer. Its ability to maintain calcium ion solubility prevents the precipitation artifacts common with phosphate buffers [1], while its use during post-fixation is associated with improved retention of delicate membrane structures like the smooth endoplasmic reticulum [2]. This ensures that the resulting ultrastructural data accurately reflects the in vivo state.

Mineralized Tissues and Biomineralization

When processing samples containing calcium carbonate or other calcium-based biominerals (e.g., otoconia, bone, shells), sodium cacodylate trihydrate is the appropriate buffer choice. Evidence shows that phosphate buffers directly cause morphological deformation of these structures, while cacodylate preserves their native morphology [1]. This is a critical requirement for any study where the shape and structure of the mineral is the subject of investigation.

Organic Arsenic Metabolism Toxicology

As an organic arsenic compound with a defined, and lower acute oral toxicity (rat oral LD50 2600 mg/kg) compared to inorganic arsenates [1], sodium cacodylate trihydrate serves as a key reference standard in comparative toxicology and metabolism studies. It is used to investigate the differential pathways and toxicokinetics of organic versus inorganic arsenic species in vivo [2].

Enzyme Histochemistry and Cytochemistry

The compound's role extends beyond morphology. Sodium cacodylate trihydrate is used as a buffer to collect vibratome sections for performing the nucleoside-diphosphatase technique, a specific enzyme histochemistry assay [1]. Its compatibility with these specialized protocols makes it a necessary reagent for laboratories investigating in situ enzyme activity.

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